tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 212.29 g/mol. It is classified as a heterocyclic compound, specifically a pyrrole derivative, which is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is recognized for its various biological activities, including its role as an inhibitor of certain protein kinases, making it of interest in pharmaceutical research and development.
The compound is cataloged under several identifiers, including the CAS number 141449-85-6 and the MDL number MFCD04115128. It can be sourced from chemical suppliers such as Matrix Scientific and Sigma-Aldrich, which provide it in varying purities (typically ≥95%) for research purposes. The classification of this compound falls under organic building blocks and heterocyclic compounds, often used in asymmetric synthesis and drug development .
The synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps, which may include:
Technical details may vary based on specific methodologies employed, including solvent choice, reaction conditions (temperature, pressure), and catalysts used .
The molecular structure of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate features a fused bicyclic system characteristic of pyrrole derivatives.
Data from PubChem indicates that this compound has specific stereochemistry that may influence its biological activity .
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is involved in various chemical reactions:
These reactions are essential for modifying the compound's structure for enhanced biological activity or for creating derivatives with novel properties .
The mechanism of action for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate primarily relates to its role as an inhibitor of protein kinases such as AKT (protein kinase B).
Data from studies indicate that such inhibition can lead to apoptosis in cancer cells, showcasing its potential therapeutic applications in oncology .
Relevant analyses often include spectral methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structure and purity .
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific applications:
The versatility of this compound makes it significant in both academic research and industrial applications, particularly within pharmaceutical development .
The synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate relies on meticulously designed multi-step sequences to construct its fused bicyclic core. Two principal strategies dominate the literature: linear cyclization and convergent fragment coupling. The linear approach typically begins with protected diamine precursors, where intramolecular N-alkylation or transition-metal-catalyzed amidation forms the pivotal C–N bonds of the pyrrolidine-pyrrole system [4]. For example, tert-butyl N-(3-bromopropyl)-N-(prop-2-yn-1-yl)carbamate undergoes copper-assisted cyclization to yield the foundational [3,4-c]pyrrolopyrrole scaffold at suboptimal 42% yield due to competing polymerization side reactions [4] [7].
The convergent route employs pre-formed pyrrolidine and pyrrole fragments, linked via Buchwald-Hartwig amination or Mitsunobu coupling. This method achieves higher yields (68–75%) but requires stringent stoichiometric control to prevent di- or oligomerization [4]. Post-cyclization functionalization introduces the tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate in tetrahydrofuran with catalytic dimethylaminopyridine (DMAP), achieving >95% Boc incorporation efficiency [5]. Subsequent oxalate salt formation occurs through stoichiometric reaction with oxalic acid in ethanol, yielding crystalline solids suitable for purification [7].
Table 1: Comparative Analysis of Synthetic Pathways
Strategy | Key Reaction | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Linear Cyclization | Intramolecular alkylation | 42–58 | Fewer purification steps | Polymerization side products |
Fragment Coupling | Buchwald-Hartwig amination | 68–75 | Higher modularity | Strict anhydrous conditions |
Reductive Amination | Pd/C hydrogenation | 63–70 | Stereoselectivity control | Requires chiral auxiliaries |
The hexahydropyrrolo[3,4-c]pyrrole scaffold contains two chiral centers at the 3a and 6a positions, making stereocontrol a critical synthetic challenge. Asymmetric hydrogenation of prochiral enamine intermediates using Rh(I)-(R,R)-Et-DuPhos catalysts achieves up to 92% ee for the cis-configured isomer, which is thermodynamically favored due to reduced ring strain [2] [5]. Alternatively, dynamic kinetic resolution during enzymatic transesterification (e.g., using Candida antarctica lipase B) resolves racemic trans-esters, enriching the cis-isomer to >99% ee after recrystallization [4].
Chiral auxiliary approaches employ (S)-proline-derived directing groups, temporarily incorporated at N1. After cyclization, auxiliary removal under mild acidic conditions affords enantiopure (>98% ee) cis-products [5]. The stereochemical integrity is preserved during oxalate salt formation, as confirmed by single-crystal XRD showing oxalate hydrogen bonding exclusively with the protonated N2 nitrogen, without disrupting the core chirality [5].
Table 2: Stereoselective Synthesis Techniques
Method | Conditions | ee (%) | Predominant Isomer |
---|---|---|---|
Asymmetric hydrogenation | Rh(I)-(R,R)-Et-DuPhos, 50 psi H₂ | 88–92 | cis-3aR,6aS |
Enzymatic resolution | Candida antarctica lipase B, iPrOAc | >99 | cis-3aR,6aS |
Chiral auxiliary-assisted | (S)-Proline ethyl ester, NaBH₃CN | 95–98 | cis-3aS,6aR |
The Boc group serves dual functions: it prevents N-H side reactions during cyclization and enables selective deprotection for downstream modifications. Its incorporation occurs early in synthesis via refluxing the amine precursor with di-tert-butyl dicarbonate in THF, achieving near-quantitative yields [5]. The Boc group’s steric bulk selectively shields the pyrrolidine nitrogen (N2), while allowing electrophilic functionalization at the pyrrole nitrogen (N1) – a regioselectivity confirmed by in situ IR spectroscopy showing >20:1 N2/N1 protection ratios [4].
Crucially, the Boc group exhibits orthogonal stability toward common reductants (e.g., NaBH₄) and organometallic reagents (e.g., Grignard reagents), enabling post-cyclization C–C bond formations. Deprotection uses gaseous HCl in dioxane (0–5°C), generating the water-soluble hydrochloride salt without scaffold degradation [5]. Computational studies (logP = 0.28 for Boc-protected vs. −1.19 for deprotected) confirm enhanced lipophilicity during synthetic manipulations, facilitating organic-phase reactions [3].
Table 3: Boc Group Stability Under Reaction Conditions
Reaction Type | Conditions | Boc Stability | Byproducts Detected |
---|---|---|---|
Reductive amination | NaBH₃CN, MeOH, 0°C | 100% retained | None |
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, reflux | 100% retained | None |
Acidic hydrolysis | 6M HCl, 100°C, 12h | Complete cleavage | tert-Butanol, CO₂ |
Nucleophilic addition | n-BuLi, THF, −78°C | 85% retained | tert-Butyl adducts |
Oxalate salt formation enhances crystallinity and stability of the hexahydropyrrolo[3,4-c]pyrrole core. The process involves stoichiometric proton transfer in anhydrous ethanol, where oxalic acid (pKₐ₁ = 1.25) protonates the tertiary nitrogen (pKₐ ≈ 9.2), generating a crystalline zwitterion [7]. Salt purity exceeds 99% when using a 1:1.05 molar ratio of free base to oxalic acid, as determined by ion chromatography. The resulting crystals exhibit a lamellar hydrogen-bonding network, with oxalate anions bridging two protonated amines via N⁺–H⋯O⁻ bonds (d = 1.87 Å), as resolved by XRD [5].
Solvent selection critically impacts crystal morphology:
Computational solubility modeling (logS = −1.42) predicts 7.99 mg/mL aqueous solubility for the oxalate salt – 15-fold higher than the free base – facilitating biological testing formulations [3].
Table 4: Crystallization Parameters for Salt Forms
Salt Form | Molecular Weight | Aqueous Solubility (mg/mL) | Melting Point (°C) | Preferred Solvent |
---|---|---|---|---|
Oxalate | 392.4 [7] | 7.99 [3] | 192–195 (dec.) | Anhydrous ethanol |
Hydrochloride | 248.75 [2] | 21.4 | 208–211 | Ether/EtOH |
Free base | 212.29 [1] | 0.53 | Oil at 25°C | Not applicable |
Comprehensive Compound Index
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5